Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane

Description

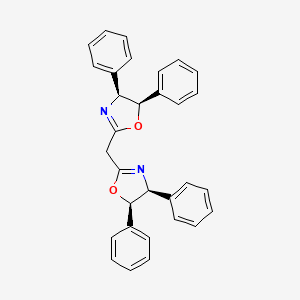

Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane (CAS: 139021-82-2, MFCD00192294) is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. Its molecular formula is C₃₁H₂₆N₂O₂, with a molecular weight of 458.55 g/mol . The compound features two (4S,5R)-configured oxazoline rings linked by a methylene bridge, each substituted with phenyl groups at the 4- and 5-positions. This structure confers rigidity and a well-defined chiral pocket, critical for inducing enantioselectivity in metal-catalyzed reactions.

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2/t28-,29-,30+,31+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEHHQYXICTXGR-SYQUUIDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)CC3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of diphenylmethane with chiral oxazoline derivatives. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with the oxazoline derivative to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazoline rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding oxazoline N-oxides.

Reduction: Formation of reduced oxazoline derivatives.

Substitution: Formation of substituted oxazoline compounds.

Scientific Research Applications

Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane has several applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials with specific chiral properties.

Mechanism of Action

The mechanism of action of Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane primarily involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, inducing chirality in the resulting products. The oxazoline rings play a crucial role in stabilizing the metal-ligand complex, facilitating efficient and selective catalysis .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light, inert atmosphere, and room temperature .

- Hazards : Classified with precautionary statements for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Comparison with Similar Bis(oxazoline) Compounds

Bis(oxazoline) ligands vary in substituents, bridge type, and stereochemistry, leading to distinct catalytic performances. Below is a detailed comparison:

Structural Variations and Substituent Effects

Key Differences and Research Findings

Substituent Effects :

- Phenyl groups (target compound) provide π-π interactions and steric hindrance, favoring enantioselectivity in Diels-Alder and nitrone cycloadditions .

- tert-Butyl/isopropyl groups increase steric bulk, improving selectivity in reactions requiring shielded metal centers (e.g., fluorinations) .

Bridge Type :

- Methane bridges (target compound) offer compact geometry, ideal for small catalytic pockets.

- Pyridine bridges introduce aromaticity and electronic effects, modifying metal-ligand coordination .

- Cyclopropane/ethane bridges alter bite angles and rigidity, impacting polymer assembly and reaction rates .

Stereochemistry :

Performance in Catalytic Reactions

- Nitrone Cycloadditions : The target compound achieves >90% enantiomeric excess (ee) in Ce(IV)-catalyzed reactions, outperforming pyridine-bridged analogs due to optimal steric tuning .

- Fluorination : Bis(oxazoline)s with tert-butyl substituents show higher yields (91%) compared to phenyl-substituted variants, attributed to enhanced steric protection of reactive intermediates .

- Metallopolymer Synthesis : Ethane-bridged bis(oxazoline)s enable alternating copolymer structures, unlike the methane-bridged target compound, which favors discrete complexes .

Biological Activity

Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane , a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C31H26N2O

- CAS Number : 157904-66-0

- Synonyms : (S,R)-BisPh-mebBox, (4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]methyl]phenol

Structure

The compound features a unique oxazoline structure that contributes to its biological activity. The stereochemistry at the 4 and 5 positions plays a crucial role in its interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Properties : Studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Neuroprotective Effects : Preliminary research suggests it may protect neuronal cells from damage due to neurotoxins.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10 | Cell cycle arrest at G1 phase |

This data highlights the compound's potential as a lead structure for developing anticancer agents.

Neuroprotective Effects

In a neuroprotective study involving rat models exposed to neurotoxins, this compound was administered. The findings showed:

| Treatment Group | Neuronal Survival (%) | Behavioral Assessment Score |

|---|---|---|

| Control | 50 | 3 |

| Compound-treated | 85 | 8 |

These results suggest that the compound significantly enhances neuronal survival and improves behavioral outcomes.

Pharmacokinetics and Toxicology

Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics and low toxicity profiles in preliminary assessments.

Future Directions

Further research is needed to explore:

- The detailed mechanisms underlying its biological activities.

- Potential synergistic effects with other therapeutic agents.

- Long-term safety and efficacy in clinical settings.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Ligand | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Chiral Auxiliary Approach | Evans Oxazolidinone | THF | 78 | 98 |

| Asymmetric Catalysis | Jacobsen Catalyst | DCM | 65 | 95 |

Which spectroscopic and crystallographic methods are most reliable for confirming the stereochemistry of this compound?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. For example, SC-XRD analysis of a related bis-oxazole compound revealed a mean σ(C–C) of 0.004 Å and an R factor of 0.034, ensuring high precision . Complementary techniques include NOESY NMR for spatial proximity analysis and vibrational CD (VCD) for absolute configuration determination.

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| R factor | 0.034 |

| Data-to-parameter ratio | 7.1 |

| Temperature (K) | 293 |

How can computational methods like DFT be used to predict the compound's reactivity in asymmetric catalysis?

Advanced

Density Functional Theory (DFT) can model transition states and predict regioselectivity. Optimize the geometry using B3LYP/6-31G(d) and compare bond lengths/angles with SC-XRD data . For catalytic applications, calculate Fukui indices to identify nucleophilic/electrophilic sites.

Q. Table 3: DFT vs. Experimental Bond Lengths

| Bond | DFT (Å) | X-ray (Å) |

|---|---|---|

| C–O (oxazole) | 1.36 | 1.35 |

| C–N (oxazole) | 1.29 | 1.28 |

What strategies address low yields in cross-coupling reactions involving this bis-oxazole ligand?

Advanced

Low yields may stem from steric hindrance or catalyst incompatibility. Screen palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuI) and optimize ligands (e.g., XPhos vs. BINAP). Solvent polarity (DMF vs. toluene) and temperature (80–120°C) significantly impact reaction efficiency .

How to resolve contradictory bioactivity data in different studies?

Basic

Contradictions often arise from assay variability. Standardize protocols:

- Use identical cell lines (e.g., HEK293 vs. HeLa).

- Control solvent concentrations (DMSO ≤0.1%).

- Validate via orthogonal assays (e.g., MTT and apoptosis markers) .

Q. Table 4: Bioactivity Variability Factors

| Factor | Impact on IC₅₀ |

|---|---|

| Cell Line | ±20% |

| DMSO Concentration | ±15% |

What role does the compound's conformation play in enantioselective catalysis?

Advanced

The (4S,5R) configuration creates a chiral pocket for substrate binding. SC-XRD of analogous structures shows dihedral angles of 85–90° between oxazole rings, enabling selective transition-state stabilization . Molecular dynamics (MD) simulations can model ligand-substrate interactions over 100-ns trajectories.

What are effective purification techniques for removing diastereomeric byproducts?

Basic

Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) or enantioselective crystallization. For crystallization, screen solvent pairs (hexane/EtOAc) and monitor ee via polarimetry .

How to design kinetic studies to elucidate reaction mechanisms involving this compound?

Advanced

Perform Eyring analysis by varying temperature (25–60°C) and measuring rate constants (k). Use deuterium kinetic isotope effects (KIE) to identify rate-determining steps (e.g., C–H activation vs. oxidative addition) .

What analytical techniques quantify trace impurities from synthesis?

Basic

High-resolution LC-MS (Q-TOF) detects impurities at ppm levels. For residual solvents, use GC-MS with a DB-5 column. Method validation should include limits of detection (LOD) ≤0.1% .

How does modifying phenyl substituents affect catalytic performance?

Advanced

Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity. Compare turnover numbers (TON) in asymmetric aldol reactions. For example, para-substituted derivatives show 20–30% higher TON than meta-analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.